Welcome to the BenchChem Online Store!
molecular formula C15H13BrO3 B8603591 2-(2-Bromophenoxy)-1-(4-methoxyphenyl)ethan-1-one

2-(2-Bromophenoxy)-1-(4-methoxyphenyl)ethan-1-one

Cat. No. B8603591
M. Wt: 321.16 g/mol
InChI Key: MUMYZVWSMVWAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05182295

Procedure details

44.3 g of potassium carbonate were added to a mixture of 34 ml of 2-bromo phenol, 150 ml of acetone and 75 g of 4'-methoxy-2-bromo acetophenone in 150 ml of acetone. The mixture was refluxed for 16 hours and the solution was poured into water. The aqueous phase was extracted with ethyl acetate, dried, filtered and brought to dryness to obtain 101 g of the desired product melting at 104° C.
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[OH:14].[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([C:23](=[O:26])[CH2:24]Br)=[CH:19][CH:18]=1.O>CC(C)=O>[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH2:24][C:23]([C:20]1[CH:21]=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=1)=[O:26] |f:0.1.2|

Inputs

Step One
Name
Quantity
44.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
34 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
75 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CBr)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OCC(=O)C2=CC=C(C=C2)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 101 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.